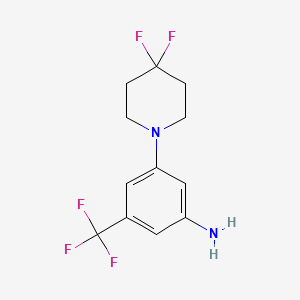
3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with difluoromethyl groups and an aniline moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 4,4-difluoropiperidine with a suitable aniline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Scientific Research Applications
3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine
- 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine
- 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol
Uniqueness
3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13F5N2 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H13F5N2/c13-11(14)1-3-19(4-2-11)10-6-8(12(15,16)17)5-9(18)7-10/h5-7H,1-4,18H2 |
InChI Key |
NRFCABXWGHSXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















